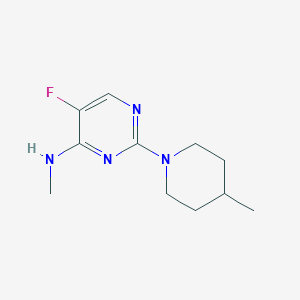

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine

Description

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a fluoro substituent at the C-5 position, an N-methyl group at the C-4 amine, and a 4-methylpiperidin-1-yl group at the C-2 position. The compound’s design aligns with structure-activity relationship (SAR) principles observed in related pyrimidines, where substituents at C-2 and C-4 critically influence target binding and selectivity .

Properties

Molecular Formula |

C11H17FN4 |

|---|---|

Molecular Weight |

224.28 g/mol |

IUPAC Name |

5-fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H17FN4/c1-8-3-5-16(6-4-8)11-14-7-9(12)10(13-2)15-11/h7-8H,3-6H2,1-2H3,(H,13,14,15) |

InChI Key |

VOHONRARJPIBSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(C(=N2)NC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 5-fluoropyrimidine with N-methyl-4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrimidines .

Scientific Research Applications

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(4-Methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (Compound 9e)

- Activity : This compound is a potent and selective butyrylcholinesterase (BuChE) inhibitor (IC50 = 2.2 μM), outperforming galantamine (IC50 = 12.6 μM) .

- SAR Insights :

- Comparison :

N-Benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (Compound 7d)

- Activity : Inhibits acetylcholinesterase (AChE)-induced Aβ aggregation (59% inhibition) .

- SAR Insights :

- Comparison :

N-(Naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (Compound 9a)

Pharmacokinetic and Toxicity Profiles

- ADME Properties : The 4-methylpiperidine and fluoro substituent in the target compound may improve blood-brain barrier penetration and reduce hepatic clearance compared to naphthyl-containing analogs .

Molecular Interactions and Binding Modes

- Hydrophobic Interactions : The 4-methylpiperidine group in analogs forms van der Waals contacts with residues like Trp82 and Tyr440 in BuChE .

- Hydrogen Bonding : The C-4 amine in analogs interacts with catalytic serine (Ser198) or histidine (His438) residues . The N-methyl group in the target compound may weaken this interaction but reduce metabolic oxidation.

- Fluorine Effects: The 5-fluoro substituent could engage in C–F⋯H–N hydrogen bonds or electrostatic interactions, as seen in fluoro-containing pyrimidines (e.g., 5-[(4-fluoroanilino)methyl] derivatives) .

Biological Activity

5-Fluoro-N-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an enzyme inhibitor. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 224.28 g/mol. The structure features a pyrimidine ring substituted with a fluorine atom and a piperidine moiety, which contribute to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H15FN4 |

| Molecular Weight | 224.28 g/mol |

| IUPAC Name | This compound |

| SMILES | CNC1=NC(=NC=C1F)N2CCCCC2 |

The primary mechanism of action for this compound involves its inhibition of specific enzymes related to DNA replication and protein synthesis. This suggests its potential utility as an antiviral or anticancer agent . The compound binds selectively to molecular targets, enhancing its therapeutic potential against various diseases.

Enzyme Inhibition

Research indicates that the compound effectively inhibits key enzymes involved in cellular processes:

- DNA Polymerase : Inhibits DNA replication, which is crucial for cancer cell proliferation.

- RNA Polymerase : Affects protein synthesis, potentially leading to apoptosis in cancer cells.

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| H929 (Multiple Myeloma) | 12.5 |

| MV-4-11 (Acute Myeloid Leukemia) | 15.3 |

| K562 (Chronic Myeloid Leukemia) | 18.7 |

These results suggest that the compound may induce apoptosis by upregulating pro-apoptotic genes such as p53 and Bax .

Study 1: Anticancer Activity

In a study focused on hematological cancers, this compound was evaluated for its ability to reduce cell viability in myeloma and leukemia cell lines. The compound was found to significantly decrease cell growth while increasing the expression of apoptosis-related genes, indicating its potential as an anticancer therapeutic agent .

Study 2: Molecular Docking Analysis

Molecular docking studies have shown that the compound interacts favorably with active sites of target enzymes, with binding energies indicating strong affinities:

| Compound | Binding Energy (kcal/mol) |

|---|---|

| 5-Fluoro-N-methyl... | -109.10 |

| Similar Compound A | -99.01 |

| Similar Compound B | -97.50 |

These findings confirm the compound's potential as a lead candidate for further development in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.